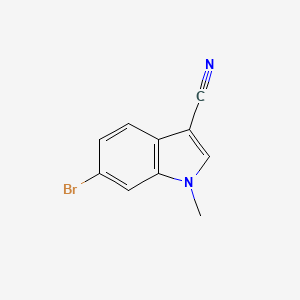![molecular formula C9H20ClNS B1447647 2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride CAS No. 1820665-71-1](/img/structure/B1447647.png)
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
“2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1820665-71-1 . It has a molecular weight of 209.78 and is typically in solid form . The compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The IUPAC name of this compound is 2-((tert-butylthio)methyl)pyrrolidine hydrochloride . The InChI code is 1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound is typically in solid form . It has a molecular weight of 209.78 .Aplicaciones Científicas De Investigación
Pharmaceutical Testing
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride is used in pharmaceutical testing as a reference standard to ensure accurate results in drug development and quality control processes .
Drug Discovery
The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in drug discovery. It’s been reported that bioactive molecules characterized by the pyrrolidine ring show target selectivity and have been described in various literature from 2015 to date .
Biological Activities
Pyrrolidine alkaloids, which include derivatives like our compound of interest, have shown important biological activities such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Anticancer Potential
Pyrrolidine derivatives have been synthesized and evaluated for their in vitro anticancer potential against various cancer cell lines. They are also studied for their cell death mechanisms using methods like flow cytometry .
Cholinesterase Inhibition
N-benzoylthiourea-pyrrolidine carboxylic acid derivative compounds carrying a series of imidazole rings have been designed as cholinesterase inhibitors. Their inhibition properties are compared with reference drugs like tacrine .
Therapeutic Properties
Spiro heterocycles that include spiro-pyrrolidine derivatives exhibit diversified biological and pharmacological activity in addition to therapeutic properties .
Nucleoside Analog Synthesis
Pyrrolidine derivatives have been used to synthesize nucleoside analogs by coupling with compounds like 2′,3′-dideoxyadenosine, 2′,3′-dideoxyuridine, or 2′,3′-dideoxythymidine. These analogs are significant in antiviral therapies .
Propiedades
IUPAC Name |
2-(tert-butylsulfanylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSPWAZHKMXCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



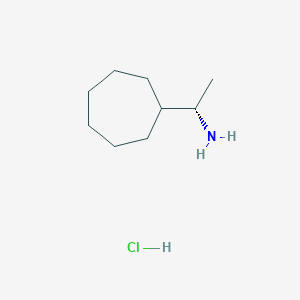
![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)
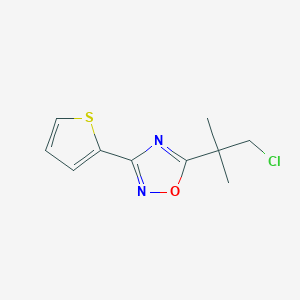

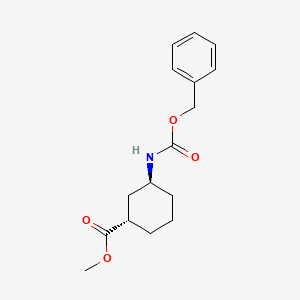

![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)

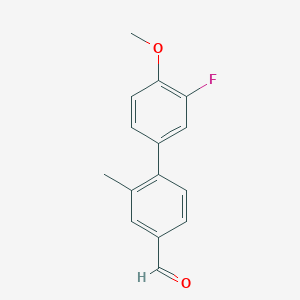
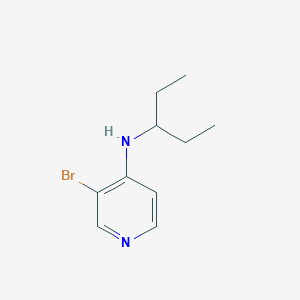
![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)
![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)
